Product packaging for (R)-1-Benzyl-3-trifluoromethyl-piperazine(Cat. No.:)

(R)-1-Benzyl-3-trifluoromethyl-piperazine

Cat. No.: B8190352
M. Wt: 244.26 g/mol
InChI Key: DEYSRYSDNZTANC-LLVKDONJSA-N
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Description

(R)-1-Benzyl-3-trifluoromethyl-piperazine is a chiral, high-purity chemical reagent designed for advanced scientific research. This compound is of significant interest in neuropharmacology and medicinal chemistry, particularly in the study of monoaminergic neurotransmitter systems. Piperazine derivatives are known to interact with key neural targets, including acting as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT1 and 5-HT2 families) . Research on related racemic mixtures, such as combinations of Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP), has shown these compounds can function as serotonin receptor agonists and monoamine releasing agents, producing complex effects on dopamine and serotonin signaling . The (R)-enantiomer offered here allows researchers to investigate the stereospecificity of these interactions, which is critical for understanding receptor binding affinity, functional activity, and for designing novel therapeutic agents. This makes it a valuable tool for studying the mechanisms of action of psychoactive substances and for exploring potential structure-activity relationships. The compound is strictly for professional laboratory application. This compound is provided with comprehensive analytical documentation to ensure research reproducibility. It is classified as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult all applicable local and international regulations prior to purchasing or handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15F3N2 B8190352 (R)-1-Benzyl-3-trifluoromethyl-piperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-benzyl-3-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYSRYSDNZTANC-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)C(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Characterization and Absolute Configuration Determination of R 1 Benzyl 3 Trifluoromethyl Piperazine

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are fundamental in the initial characterization and ongoing assessment of the stereochemical integrity of (R)-1-Benzyl-3-trifluoromethyl-piperazine. These methods provide detailed information about the molecular structure and the relative arrangement of its constituent atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. For a chiral molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of its chemical environment.

Detailed analysis of the proton (¹H) NMR spectrum allows for the assignment of signals to the various protons within the molecule, including those on the benzyl (B1604629) group, the piperazine (B1678402) ring, and adjacent to the trifluoromethyl group. The chemical shifts, coupling constants (J-values), and multiplicities of these signals offer insights into the connectivity and conformational aspects of the molecule.

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The chemical shift of each carbon atom is sensitive to its local electronic environment, and specific resonances can be assigned to the carbons of the benzyl ring, the piperazine ring, and the trifluoromethyl group.

Table 1: Representative NMR Spectroscopic Data for 1-Benzyl-3-trifluoromethyl-piperazine Derivatives

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.20-7.40mAromatic protons (Benzyl)
3.50s-CH₂- (Benzyl)
2.80-3.20mPiperazine ring protons
¹³C138.0sQuaternary aromatic C (Benzyl)
129.0, 128.5, 127.0dAromatic CH (Benzyl)
125.0 (q, J ≈ 280 Hz)q-CF₃
63.0t-CH₂- (Benzyl)
50.0-60.0mPiperazine ring carbons
¹⁹F-60 to -80s-CF₃

Note: The data presented are representative and may vary based on the solvent and specific experimental conditions.

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

To ensure the enantiomeric purity of this compound, chiral chromatography is the method of choice. This technique allows for the separation of the (R) and (S) enantiomers, enabling the determination of the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. The selection of the appropriate CSP is critical and often involves screening various columns with different chiral selectors, such as polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.

Gas Chromatography (GC) with a chiral capillary column can also be employed for the enantiomeric purity assessment, particularly for volatile derivatives of the compound.

Table 2: Illustrative Chiral HPLC Method Parameters for Piperazine Derivatives

ParameterCondition
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Expected Elution Enantiomer 1 (R or S) followed by Enantiomer 2

X-ray Crystallography for Definitive Absolute Configuration

While spectroscopic methods provide valuable structural information, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice.

To perform X-ray crystallography, a suitable single crystal of a salt of this compound with a chiral acid of known absolute configuration (e.g., a tartrate or mandelate (B1228975) salt) is grown. The diffraction pattern of X-rays passing through the crystal is collected and analyzed to generate an electron density map, from which the positions of all atoms can be determined.

The analysis of the crystallographic data, particularly through the use of anomalous dispersion, allows for the assignment of the absolute configuration at the chiral center (the C3 position of the piperazine ring) as either (R) or (S). This provides irrefutable proof of the compound's stereochemistry.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
Flack Parameter ~0
Absolute Configuration Confirmed as (R)

Optical Rotation Studies and Chiroptical Spectroscopy

Optical rotation is a fundamental property of chiral molecules and provides a measure of their ability to rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical constant for a given enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For this compound, a non-zero specific rotation value would be expected, with the sign (+ or -) indicating the direction of rotation (dextrorotatory or levorotatory).

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provide more detailed information about the stereochemical features of the molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to correlate the stereochemistry of related compounds. ORD measures the change in optical rotation with wavelength. Together, these techniques offer a powerful suite of tools for probing the chirality of this compound.

Influence of the Trifluoromethyl Group on Molecular Properties and Reactivity of Piperazine Derivatives

Electronic Effects on Piperazine (B1678402) Nitrogen Basicity and Reactivity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This property significantly influences the basicity of the two nitrogen atoms within the piperazine ring.

The basicity of an amine is dependent on the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In a standard piperazine molecule, the two secondary amines exhibit pKa values of approximately 9.73 and 5.35. uregina.ca The introduction of alkyl groups, such as a methyl group on a nitrogen, can slightly reduce the pKa. researchgate.net

However, the CF3 group at the C-3 position exerts a strong negative inductive effect (-I effect), pulling electron density away from the ring and, consequently, from the nitrogen atoms. This reduction in electron density on the nitrogens makes their lone pairs less available for protonation, thereby decreasing their basicity. cambridgemedchemconsulting.com This effect is transmitted through the carbon framework of the ring. Consequently, trifluoromethylated piperazine derivatives are expected to have significantly lower pKa values compared to their non-fluorinated parent compounds. Modulating the pKa of a basic amine can have multiple beneficial effects in medicinal chemistry, including reducing potential hERG activity and clearance. cambridgemedchemconsulting.com

CompoundHighest Measured pKaReference
Piperazine9.73 uregina.ca
1-Methylpiperazine~9.2 researchgate.net
1,4-Dimethylpiperazine~8.1 researchgate.net
3-Trifluoromethyl-piperazine (Predicted)Significantly < 9.73Based on inductive effects cambridgemedchemconsulting.com

Steric and Lipophilic Contributions to Molecular Conformation and Interaction Potentials

The trifluoromethyl group imparts distinct steric and lipophilic characteristics to the piperazine derivative, influencing its shape, solubility, and ability to cross biological membranes.

Steric Effects: The trifluoromethyl group is significantly larger and bulkier than a hydrogen atom and also larger than a methyl group. mdpi.com This increased steric hindrance can influence the molecule's preferred conformation and how it interacts with and fits into the binding sites of biological targets like enzymes or receptors. The steric similarity between a trifluoromethyl group and a chlorine atom is a notable aspect in drug design. mdpi.com

Lipophilicity: Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is known to increase the lipophilicity of molecules. mdpi.comresearchgate.net It has a positive Hansch π value of +0.88, indicating its contribution to making a molecule more lipid-soluble compared to a hydrogen atom. mdpi.com This enhanced lipophilicity can improve a compound's ability to permeate cell membranes. mdpi.comnih.gov However, the effect of fluorination on lipophilicity can be complex and context-dependent. While trifluorination often increases lipophilicity, the position of the group is crucial; for example, trifluorination at an alpha-position to a hydroxyl group strongly enhances lipophilicity, whereas the effect diminishes with increasing distance. bohrium.com

SubstituentVan der Waals Radius (Å) of atom/groupHansch Lipophilicity Parameter (π)
-H (Hydrogen)1.200.00
-CH3 (Methyl)2.00+0.56
-Cl (Chlorine)1.75+0.71
-CF3 (Trifluoromethyl)~2.44+0.88 mdpi.com

Conformational Analysis of Trifluoromethylated Piperazine Systems

The piperazine ring typically adopts a chair conformation to minimize steric strain. For a substituted piperazine like (R)-1-Benzyl-3-trifluoromethyl-piperazine, the bulky trifluoromethyl group at the C-3 position can exist in one of two primary orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

The conformational preference is determined by a balance of steric and electronic factors. Generally, large substituents prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions) with other atoms. However, studies on related substituted six-membered rings, such as fluorinated piperidines, have shown that a substituent can have a high preference for the axial position. researchgate.net This preference can be influenced by factors like hyperconjugation and electrostatic interactions (e.g., charge-dipole interactions). researchgate.net

For 2-substituted piperazines, research has indicated a preference for the axial conformation. nih.gov This axial orientation can be further stabilized by intramolecular hydrogen bonding in certain cases and can place key functional groups in a specific spatial arrangement that is crucial for biological activity. nih.gov Given the structural similarities, it is plausible that the 3-trifluoromethyl group in the title compound could also exhibit a significant population of the axial conformer.

The relatively bulky CF3 group can decrease the rate of bond rotation, which allows for the differentiation of conformers by NMR spectroscopy at room temperature. nih.gov Specifically, 19F NMR is a powerful, non-perturbing technique used to probe protein structure and conformational changes, and it is equally valuable for studying the conformational behavior of fluorinated small molecules like trifluoromethylated piperazines. nih.govnih.gov Dynamic NMR studies can be used to determine the energy barriers between different conformational states. researchgate.net

Theoretical and Computational Studies of R 1 Benzyl 3 Trifluoromethyl Piperazine

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific data available in the scientific literature.

Molecular Dynamics Simulations and Conformational Preferences

No specific data available in the scientific literature.

In Silico Ligand-Target Interaction Prediction and Binding Mode Analysis (Excluding Clinical Targets)

No specific data available in the scientific literature.

Structure-Based Design Principles for Analogues and Pharmacophore Modeling

No specific data available in the scientific literature.

Investigations of Biological Interactions in Model Systems in Vitro and Non Human Studies

Ligand-Target Interaction Profiling (Excluding Clinical Outcomes)

Receptor Binding Studies in Non-Human Cell Lines or Tissue Extracts

No specific receptor binding affinity data for (R)-1-Benzyl-3-trifluoromethyl-piperazine in non-human cell lines or tissue extracts was identified in a comprehensive review of scientific literature. While studies exist for broader classes of benzylpiperazine derivatives, which are known to interact with various receptors, data pertaining solely to the this compound enantiomer, including its binding profile or inhibitory constants (Ki), remains unavailable.

Enzyme Inhibition Assays in Cell-Free Systems

There is no available information from enzyme inhibition assays conducted in cell-free systems for this compound. Research detailing the inhibitory activity of this specific compound against various enzymes, including any potential IC50 values, has not been published in the accessible scientific literature.

Cellular Permeability and Distribution in Model Biological Systems (e.g., Plant Cells)

Investigations into the cellular permeability and distribution of this compound specifically within model biological systems, such as plant cells, have not been reported. Consequently, there is no available data on the uptake, transport, or subcellular localization of this compound in plant tissues or other non-human model systems.

Mechanistic Elucidation of Bioactivity at the Molecular and Cellular Level in Model Organisms

Modulation of Defense Enzyme Activities in Plant Systems (e.g., SOD, PPO, PAL)

Specific studies detailing the effects of this compound on the activity of plant defense enzymes such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), or phenylalanine ammonia-lyase (PAL) have not been documented. Although related piperazine (B1678402) derivatives have been investigated as potential plant activators capable of modulating these enzyme systems, no such data exists specifically for this compound.

Activation of Biosynthesis Pathways in Non-Human Organisms (e.g., Phenylpropanoid Pathway)

There is no scientific literature available that investigates or demonstrates the activation of biosynthesis pathways, such as the phenylpropanoid pathway, in non-human organisms by this compound. The potential for this specific compound to act as an elicitor or activator of metabolic pathways in model organisms remains uninvestigated.

Structure-Activity Relationship (SAR) Studies from In Vitro Data

The structure-activity relationship (SAR) of this compound and its analogues is crucial for understanding the molecular features that govern their interactions with biological targets. While direct SAR studies on this specific compound are limited in publicly available literature, valuable insights can be drawn from research on structurally similar molecules, such as N-benzylpiperidine analogues. These studies provide a framework for predicting how modifications to the benzyl (B1604629) and piperazine moieties may influence biological activity, particularly at monoamine transporters.

Research into a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines has shed light on the impact of substitutions on the N-benzyl ring on binding affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govacs.org These findings are particularly relevant due to the shared N-benzylpiperidine core structure.

One key observation is that the presence of an electron-withdrawing group on the N-benzyl ring generally enhances binding affinity for the dopamine transporter. nih.govacs.org For instance, analogues with halogen substitutions (fluoro, chloro, bromo, iodo) or a nitro group on the benzyl ring tend to exhibit higher affinity and selectivity for DAT compared to analogues with electron-donating groups like methoxy (B1213986) or methyl. acs.org

The position of the substituent on the benzyl ring also plays a significant role. Substitutions at the 3- and 4-positions of the benzyl ring are generally better tolerated and often lead to higher DAT affinity than substitutions at the 2-position. acs.org This suggests that steric hindrance at the ortho position may interfere with the optimal binding conformation at the transporter.

The following data from studies on N-benzylpiperidine analogues illustrate these SAR principles. The tables present the in vitro binding affinities (IC₅₀ values) of various substituted N-benzylpiperidine compounds for the dopamine and serotonin transporters.

Table 1: In Vitro Binding Affinity of N-Benzylpiperidine Analogues at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT)
CompoundSubstitution on N-Benzyl RingDAT IC₅₀ (nM)SERT IC₅₀ (nM)SERT/DAT Selectivity Ratio
14-Methoxy624040
24-Methyl624040
34-Fluoro17.21920112
44-Chloro3.31100333
54-Bromo3.51300371
64-Iodo3.71100297
74-Nitro16.41770108
Table 2: Effect of Substituent Position on the N-Benzyl Ring on DAT and SERT Binding Affinity
CompoundSubstitution on N-Benzyl RingDAT IC₅₀ (nM)SERT IC₅₀ (nM)SERT/DAT Selectivity Ratio
82-Chloro17160094
93-Chloro3.51200343
104-Chloro3.31100333
112-Fluoro151800120
123-Fluoro121500125
134-Fluoro17.21920112

These data collectively suggest that for N-benzylpiperidine analogues, and likely by extension for this compound, modifications to the electronic properties and steric profile of the benzyl group can significantly modulate affinity and selectivity for monoamine transporters. The trifluoromethyl group at the 3-position of the piperazine ring in the title compound is an electron-withdrawing group, which, based on the SAR of related compounds, may contribute favorably to its interaction with specific biological targets. Further empirical studies on a series of directly related analogues of this compound are necessary to definitively establish its specific SAR profile.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, which provides an integer mass, HRMS can measure mass to several decimal places. This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass (isobars). auburn.edu

For (R)-1-Benzyl-3-trifluoromethyl-piperazine, the molecular formula is C₁₂H₁₅F₃N₂. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N). This calculated value serves as a reference against which the experimentally measured mass is compared. A close correlation between the theoretical and measured mass, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.

Table 1: Theoretical Exact Mass Calculation for this compound

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (C)1212.00000144.00000
Hydrogen (H)151.0078315.11745
Fluorine (F)318.9984056.99520
Nitrogen (N)214.0030728.00614
Total 244.11879

Techniques such as Gas Chromatography coupled to Time-of-Flight Mass Spectrometry (GC-TOF-MS) can be employed for such exact mass determinations, offering high resolution and mass accuracy. auburn.edu While standard electron ionization mass spectrometry (EI-MS) is used for structural elucidation through fragmentation patterns, HRMS provides the foundational confirmation of the elemental composition.

Chromatographic Purity Analysis (e.g., HPLC-UV, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound by separating it from starting materials, by-products, or other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique for separating and identifying volatile and thermally stable compounds. ikm.org.mynih.gov The compound is first vaporized and separated based on its boiling point and interaction with a capillary column (e.g., a non-polar HP-5 column). ikm.org.my Following separation, the molecule is fragmented by electron ionization, and the resulting mass spectrum provides a structural fingerprint. For piperazine (B1678402) derivatives, GC-MS analysis can be performed without derivatization. ikm.org.my The mass spectrum for the closely related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which shares the core structure, shows characteristic ions at m/z 188 (base ion), 145, 172, and 230. ikm.org.my For this compound, one would expect to see a molecular ion peak and characteristic fragments corresponding to the loss of the benzyl (B1604629) group (m/z 91) and the trifluoromethylpiperazine moiety.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity analysis, particularly for non-volatile or thermally sensitive compounds. The separation is achieved based on the compound's affinity for the stationary phase (column) and mobile phase. Purity is typically assessed using a UV detector, as the aromatic rings in this compound absorb UV light. A comparison of the UV spectra of different trifluoromethylphenylpiperazine (TFMPP) isomers has shown noticeable differences in UV maxima, making HPLC with a diode-array detector (DAD) a valuable tool for distinguishing between positional isomers. oup.com Furthermore, HPLC coupled with fluorescence detection has been developed for the sensitive and simultaneous determination of piperazine derivatives in various matrices. nih.govresearchgate.net

Table 2: Overview of Chromatographic Methods for Piperazine Derivative Analysis

TechniquePrincipleCommon Column TypeDetection MethodKey Application
GC-MS Separation by volatility and polarity5% Phenyl Methyl Siloxane (HP-5)Mass Spectrometry (MS)Identification and quantification; structural elucidation via fragmentation. ikm.org.myscholars.direct
HPLC-UV/DAD Separation by polarityOctadecylsilica (ODS, C18)UV/Diode-Array DetectionPurity assessment; isomer differentiation by comparing UV spectra. oup.com
HPLC-Fluorescence Separation by polarityOctadecylsilica (ODS, C18)FluorescenceHigh-sensitivity quantification, often after derivatization. nih.govresearchgate.net

Method validation for these techniques typically involves assessing linearity, accuracy, precision, and the limits of detection and quantification to ensure the results are reliable and reproducible. oup.com

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation or scatter incident light.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-F stretching: Strong absorptions typically in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethyl group.

Aromatic C-H stretching: Absorptions above 3000 cm⁻¹.

Aliphatic C-H stretching: Absorptions just below 3000 cm⁻¹ from the piperazine and benzyl methylene (B1212753) groups.

C=C stretching: Bands in the 1450-1600 cm⁻¹ range from the aromatic ring.

C-N stretching: Absorptions in the 1000-1250 cm⁻¹ region.

Gas chromatography coupled to infrared detection (GC-IRD) has been shown to be an excellent tool for differentiating between isomers of complex molecules, as even small structural differences can lead to unique IR spectra. auburn.edu

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupBond TypeTechniqueExpected Frequency Range (cm⁻¹)
TrifluoromethylC-F StretchIR1100 - 1300 (Strong)
Aromatic RingC-H StretchIR/Raman> 3000
Aliphatic GroupsC-H StretchIR/Raman~ 2850 - 3000
Aromatic RingC=C StretchIR/Raman~ 1450 - 1600
Amine/PiperazineC-N StretchIR~ 1000 - 1250
Fingerprint RegionVariousIR/Raman500 - 1700 ljmu.ac.uk

Together, these spectroscopic methods provide a detailed and confirmatory analysis of the molecular structure of this compound, complementing the data obtained from mass spectrometry and chromatography. auburn.edu

Future Research Perspectives and Potential Academic Applications of R 1 Benzyl 3 Trifluoromethyl Piperazine

Development of Novel and Efficient Stereoselective Synthetic Pathways

While methods for the synthesis of chiral piperazines exist, the development of novel and more efficient stereoselective routes to (R)-1-benzyl-3-trifluoromethyl-piperazine remains a significant area for academic exploration. Current strategies often rely on multi-step sequences, chiral auxiliaries, or the separation of racemates. Future research could focus on more atom-economical and scalable approaches.

One promising avenue is the application of asymmetric hydrogenation . Catalytic asymmetric hydrogenation of prostereogenic precursors, such as appropriately substituted pyrazines or dihydropyrazines, could provide a direct and highly enantioselective route to the chiral piperazine (B1678402) core. The development of novel chiral catalysts, for instance, based on rhodium or iridium complexes with chiral phosphine (B1218219) ligands, would be crucial for achieving high enantiomeric excess.

Another area of interest is the use of chiral pool synthesis . Starting from readily available and enantiopure starting materials like α-amino acids, a concise and stereocontrolled synthesis could be devised. This approach would involve the construction of the piperazine ring through key transformations such as reductive amination and cyclization, ensuring the desired (R)-configuration at the C3 position. A key transformation in such a sequence could be an aza-Michael addition involving a chiral 1,2-diamine. rsc.org

Furthermore, biocatalysis offers a green and highly selective alternative. The use of enzymes, such as imine reductases or transaminases, could be explored for the stereoselective reduction of an imine precursor or the asymmetric amination of a ketone, respectively, to install the chiral center with high fidelity.

Synthetic StrategyPotential PrecursorKey TransformationAnticipated Advantage
Asymmetric Hydrogenation1-Benzyl-3-trifluoromethyl-1,4-dihydropyrazineRh/Ir-catalyzed hydrogenationHigh enantioselectivity, atom economy
Chiral Pool Synthesis(R)-α-amino acidAza-Michael addition, cyclizationStereochemical control from starting material
Biocatalysis1-Benzyl-3-trifluoromethyl-2,3-dihydropyrazin-2-oneImine reductase mediated reductionHigh stereoselectivity, green chemistry

Exploration of Diverse Functionalization Strategies for Scaffold Diversification

The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of diverse libraries of analogues for structure-activity relationship (SAR) studies. Future research should focus on developing robust and versatile functionalization strategies.

The secondary amine at the N4 position is a prime handle for diversification. A wide range of substituents can be introduced through standard N-alkylation or N-arylation reactions. More advanced methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), could be employed to introduce a variety of aryl and heteroaryl groups, significantly expanding the chemical space around the scaffold. acs.orgnih.govnobelprize.orgacs.orgmdpi.com The synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates is an example of such derivatization. nih.gov

Functionalization of the benzyl (B1604629) group is another important strategy. The aromatic ring can be substituted with a wide array of functional groups through electrophilic aromatic substitution reactions. Alternatively, palladium-catalyzed cross-coupling reactions could be used to attach different aryl or alkyl groups to a pre-functionalized benzyl bromide.

Finally, while more challenging, C-H functionalization of the piperazine ring itself represents a cutting-edge approach to scaffold diversification. mdpi.com Recent advances in photoredox catalysis could enable the direct introduction of substituents at specific C-H bonds, providing access to novel and structurally complex analogues that are not easily accessible through traditional methods. mdpi.com

Expansion of In Vitro Biological Target Space for Mechanistic Studies

The trifluoromethylphenylpiperazine (TFMPP) and benzylpiperazine (BZP) motifs are known to interact with various biological targets, particularly within the central nervous system. caymanchem.comwikipedia.orgnih.govusdoj.govnih.gov Future research on this compound should aim to systematically explore its biological target space to elucidate its mechanism of action.

Based on the known pharmacology of related compounds, the serotonergic system is a primary area of interest. In vitro binding and functional assays should be conducted to determine the affinity and efficacy of the compound at various serotonin (B10506) (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT). wikipedia.org TFMPP is known to promote the release of serotonin. caymanchem.com

Beyond the serotonergic system, a broad panel of neurotransmitter receptors and transporters should be investigated, including those for dopamine (B1211576) and norepinephrine (B1679862). Additionally, the potential for this scaffold to interact with other target classes, such as ion channels, G-protein coupled receptors (GPCRs), and enzymes, should be explored through comprehensive screening platforms.

Furthermore, the introduction of the trifluoromethyl group can influence metabolic stability and protein-ligand interactions, potentially leading to novel inhibitory activities. ontosight.ai Therefore, screening against a panel of relevant enzymes , such as monoamine oxidase (MAO) or various kinases, could uncover unexpected biological activities. The fluorinated functionality can be advantageous in the development of enzyme inhibitors. nih.govresearchgate.net

Applications as Probes in Chemical Biology and Mechanistic Enzymology

With a well-defined biological target, this compound can be developed into a valuable chemical probe to study complex biological processes. nih.govljmu.ac.ukyoutube.comchemicalprobes.org Chemical probes are essential tools for target validation and for understanding the role of specific proteins in cellular signaling pathways.

To this end, the scaffold can be modified to incorporate a reporter tag , such as a fluorescent dye or a biotin (B1667282) moiety. This would allow for the visualization of the target protein in cells and tissues through fluorescence microscopy or the isolation of the target protein and its binding partners for proteomic analysis.

Another powerful application is the development of photoaffinity labels . By incorporating a photoreactive group, such as a diazirine or a benzophenone, onto the scaffold, the probe can be covalently cross-linked to its biological target upon photoirradiation. unimi.it This enables the unambiguous identification of the target protein and the mapping of the binding site.

Furthermore, the trifluoromethyl group itself can serve as a useful probe for ¹⁹F NMR spectroscopy . This technique can be used to study the binding of the compound to its target protein and to characterize the local environment of the binding site, providing valuable insights into the molecular interactions that govern ligand recognition.

Design and Synthesis of Advanced Analogues for Specific Bio-Physical Studies

The this compound scaffold can be further elaborated to create advanced analogues for specific biophysical studies, such as in vivo imaging.

A particularly promising application is the development of Positron Emission Tomography (PET) tracers . By incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule, its distribution and target engagement can be visualized non-invasively in living subjects. moravek.commdpi.com The benzyl group or other parts of the molecule could be modified to include a suitable precursor for radiofluorination. nih.govnih.gov The development of such a tracer would be invaluable for preclinical and potentially clinical studies of the targeted biological pathway.

The synthesis of fluorinated analogues with additional fluorine atoms at specific positions could be explored to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability. nih.govmdpi.com These modifications can have a profound impact on the pharmacokinetic and pharmacodynamic profile of the molecule. Structure-activity relationship studies of such analogues could provide insights into optimizing the scaffold for desired biological effects. frontiersin.org

Finally, the development of analogues with specific spectroscopic properties, such as environmentally sensitive fluorophores, could enable the study of protein conformational changes upon ligand binding, providing a deeper understanding of the mechanism of action at a molecular level.

Q & A

Basic: What synthetic strategies are effective for introducing the trifluoromethyl group to the piperazine ring in (R)-1-Benzyl-3-trifluoromethyl-piperazine?

Methodological Answer:
The trifluoromethyl group can be introduced via enantioselective iridium-catalyzed amination of allylic acetates with benzyl piperazine precursors. Key steps include:

  • Reaction Conditions : Use of DMF at 50°C with chiral Ir catalysts to achieve enantiomeric excess (e.g., 90.1% yield reported for similar compounds) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and SFC analysis to confirm enantiopurity (ee >90%) .
  • Alternative Routes : Acyl chloride reactions (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride with piperazine derivatives) under controlled conditions .

Advanced: How does the stereochemistry at the 3-position influence the compound’s biological activity?

Methodological Answer:
The (R)-configuration enhances target selectivity due to steric and electronic interactions. Methods to validate this include:

  • Molecular Docking : Compare binding modes of (R)- and (S)-enantiomers with receptors (e.g., CCR5 antagonists in HIV studies) .
  • In Vitro Assays : Measure IC₅₀ values in receptor-binding studies (e.g., PBMC assays for antiviral activity) .
  • Pharmacokinetic Profiling : Assess oral bioavailability in animal models (e.g., rats, monkeys) to correlate stereochemistry with metabolic stability .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl and trifluoromethyl group positions (e.g., δ 3.5–4.0 ppm for piperazine protons) .
  • HRMS/FTIR : Validate molecular formula (e.g., C₁₆H₁₈F₃N₃) and functional groups (C-F stretch at ~1150 cm⁻¹) .
  • Chromatography : TLC for reaction monitoring and GC-MS for purity assessment (retention time comparison with standards) .

Advanced: How can pharmacokinetic properties be optimized without compromising activity?

Methodological Answer:

  • LogP Adjustments : Introduce hydrophilic substituents (e.g., methoxymethyl groups) to improve solubility while retaining trifluoromethyl interactions .
  • Metabolic Studies : Use liver microsome assays to identify metabolic hotspots; modify vulnerable sites (e.g., benzylic positions) .
  • In Vivo Testing : Evaluate bioavailability in rodent models via oral/intravenous administration, measuring plasma half-life and tissue distribution .

Basic: How does the trifluoromethyl group impact physicochemical properties?

Methodological Answer:

  • Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability (measured via shake-flask method) .
  • Electron-Withdrawing Effects : Stabilizes adjacent charges via inductive effects, confirmed by X-ray crystallography and computational DFT calculations .
  • Metabolic Resistance : Reduces oxidative metabolism (e.g., CYP450 enzymes), validated via in vitro cytochrome P450 inhibition assays .

Advanced: What models evaluate therapeutic potential in neurological disorders?

Methodological Answer:

  • In Vitro : Dopamine/serotonin receptor binding assays (IC₅₀ < 100 nM for analogs like TFMPP) .
  • In Vivo : Rodent models for CNS penetration (e.g., brain/plasma ratio studies) and behavioral tests (e.g., forced swim test for antidepressant activity) .
  • Toxicity Screening : Assess hERG channel inhibition (patch-clamp assays) and neuroinflammatory markers (ELISA for IL-6/TNF-α) .

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